6-(Methyloxy)-1-(4-piperidinyl)-1,3-dihydro-2h-benzimidazol-2-one
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Overview
Description
6-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a chemical compound with the molecular formula C13H17N3O It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methyloxy)-1-(4-piperidinyl)-1,3-dihydro-2h-benzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methoxy-1H-benzo[d]imidazole with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction may result in a more saturated compound.
Scientific Research Applications
6-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Methyloxy)-1-(4-piperidinyl)-1,3-dihydro-2h-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-piperidin-4-yl-1H-benzimidazole: A closely related compound with similar structural features.
4-(1H-Imidazol-1-yl)benzoic acid: Another benzimidazole derivative with different functional groups.
Uniqueness
6-Methoxy-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and piperidinyl groups contribute to its reactivity and potential bioactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H17N3O2 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
5-methoxy-3-piperidin-4-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C13H17N3O2/c1-18-10-2-3-11-12(8-10)16(13(17)15-11)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3,(H,15,17) |
InChI Key |
OFCZDFHSQLTWLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)N2C3CCNCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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